molecular formula C14H22N2O3 B1388063 3-(3-N-Boc-aminopropoxy)aniline CAS No. 1175649-60-1

3-(3-N-Boc-aminopropoxy)aniline

Cat. No.: B1388063
CAS No.: 1175649-60-1
M. Wt: 266.34 g/mol
InChI Key: UGFLUEKDTCFUID-UHFFFAOYSA-N
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Description

3-(3-N-Boc-aminopropoxy)aniline is a chemical compound with the molecular formula C14H22N2O3 and a molecular weight of 266.34 g/mol. It has gained significant attention in the research community due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-N-Boc-aminopropoxy)aniline can be synthesized from carbamic acid, N-[3-(3-nitrophenoxy)propyl]-, 1,1-dimethylethyl ester . The synthesis involves the following steps:

    Reduction of Nitro Group: The nitro group in the precursor is reduced to an amino group.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to form the Boc-protected amine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same synthetic routes as in laboratory settings, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-N-Boc-aminopropoxy)aniline undergoes various types of reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected amine group.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Reduction Reagents: Commonly used reagents for the reduction of nitro groups include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Deprotection Reagents: Trifluoroacetic acid is commonly used for the removal of the Boc protecting group.

Major Products

    Amino Derivatives: Deprotection of the Boc group yields the free amine, which can be further functionalized.

Scientific Research Applications

3-(3-N-Boc-aminopropoxy)aniline has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-N-Boc-aminopropoxy)aniline involves its interaction with specific molecular targets and pathways. The Boc-protected amine group allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Aminophenoxy)propyl]-carbamic acid tert-butyl ester
  • Carbamic acid, N-[3-(3-aminophenoxy)propyl]-, 1,1-dimethylethyl ester

Uniqueness

3-(3-N-Boc-aminopropoxy)aniline is unique due to its specific structure, which allows for selective reactions and modifications. Its Boc-protected amine group provides stability and selectivity in various chemical reactions .

Properties

IUPAC Name

tert-butyl N-[3-(3-aminophenoxy)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-8-5-9-18-12-7-4-6-11(15)10-12/h4,6-7,10H,5,8-9,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFLUEKDTCFUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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